molecular formula C8H8Cl2N4 B14188336 7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923283-50-5

7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B14188336
CAS No.: 923283-50-5
M. Wt: 231.08 g/mol
InChI Key: ZIDFIGMVLCLIFD-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound features a pyrazolo[4,3-d]pyrimidine core with chloro substituents at the 7 and 1 positions, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloropropylamine with a pyrazole derivative can lead to the formation of the desired pyrazolopyrimidine ring system. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The chloro substituents play a crucial role in enhancing the binding affinity of the compound to its targets. The compound can inhibit the activity of these enzymes, leading to downstream effects on cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro groups at the 7 and 1 positions enhances its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

CAS No.

923283-50-5

Molecular Formula

C8H8Cl2N4

Molecular Weight

231.08 g/mol

IUPAC Name

7-chloro-1-(3-chloropropyl)pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C8H8Cl2N4/c9-2-1-3-14-7-6(4-13-14)11-5-12-8(7)10/h4-5H,1-3H2

InChI Key

ZIDFIGMVLCLIFD-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C2=C1N=CN=C2Cl)CCCCl

Origin of Product

United States

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